4-(Oxan-4-yl)-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine
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Overview
Description
4-(Oxan-4-yl)-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine is a complex organic compound characterized by the presence of oxane, pyrimidine, and piperazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxan-4-yl)-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and substitution reactions to form the final product. Common reagents used in these reactions include pyrimidine derivatives, piperazine, and oxane. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(Oxan-4-yl)-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane derivatives, while reduction can produce piperazine derivatives.
Scientific Research Applications
4-(Oxan-4-yl)-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Oxan-4-yl)-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]but-2-enoic acid
- 4-(pyrimidin-2-yl)piperazine derivatives
Uniqueness
4-(Oxan-4-yl)-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine is unique due to its specific combination of oxane, pyrimidine, and piperazine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H22N6O |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
4-(oxan-4-yl)-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyrimidine |
InChI |
InChI=1S/C17H22N6O/c1-4-18-12-20-16(1)22-5-7-23(8-6-22)17-11-15(19-13-21-17)14-2-9-24-10-3-14/h1,4,11-14H,2-3,5-10H2 |
InChI Key |
HSFJGDKWVCFMCN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=CC(=NC=N2)N3CCN(CC3)C4=NC=NC=C4 |
Origin of Product |
United States |
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